molecular formula C27H44O2 B8117274 7,8-Epoxy-vitamin d3

7,8-Epoxy-vitamin d3

Cat. No.: B8117274
M. Wt: 400.6 g/mol
InChI Key: WMYIIZNCOZEFKV-FIFMJTSSSA-N
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Description

7,8-Epoxy-vitamin D3 is a derivative of vitamin D3, which is known for its crucial role in calcium homeostasis and bone health. This compound is formed through the oxidation of vitamin D3, resulting in the addition of an epoxy group at the 7,8 position. The presence of this epoxy group significantly alters the chemical and biological properties of the molecule, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Epoxy-vitamin D3 typically involves the oxidation of vitamin D3. One common method includes the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the epoxy group at the 7,8 position . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes similar to those used in laboratory settings. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: 7,8-Epoxy-vitamin D3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA, hydrogen peroxide, and other peroxides.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products:

Scientific Research Applications

7,8-Epoxy-vitamin D3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Epoxy-vitamin D3 involves its interaction with vitamin D receptors (VDR) in the body. Upon binding to VDR, it modulates the expression of various genes involved in calcium and phosphate homeostasis. The epoxy group at the 7,8 position may influence the binding affinity and specificity of the compound to VDR, thereby altering its biological effects .

Comparison with Similar Compounds

  • 1,25-Dihydroxyvitamin D3 (Calcitriol)
  • 25-Hydroxyvitamin D3 (Calcidiol)
  • 7-Dehydrocholesterol

Comparison: 7,8-Epoxy-vitamin D3 is unique due to the presence of the epoxy group, which imparts distinct chemical and biological properties compared to other vitamin D derivatives. For instance, while calcitriol is the hormonally active form of vitamin D3, this compound may exhibit different binding affinities and regulatory effects on gene expression .

Properties

IUPAC Name

(1S,3Z)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24)25(29-27)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28H,3,6-16H2,1-2,4-5H3/b21-17-/t20-,22+,23-,24-,25-,26-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYIIZNCOZEFKV-FIFMJTSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC23C(O3)C=C4CC(CCC4=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]23[C@H](O3)/C=C\4/C[C@H](CCC4=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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